molecular formula C8H8FN B13014714 4-Fluoro-3-vinylaniline

4-Fluoro-3-vinylaniline

Katalognummer: B13014714
Molekulargewicht: 137.15 g/mol
InChI-Schlüssel: YYDTZEFOAHNXCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-3-vinylaniline is an organic compound that belongs to the class of fluoroanilines It features a fluorine atom and a vinyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-vinylaniline typically involves the nucleophilic substitution of a fluorine atom on a benzene ring. One common method is the reaction of 4-fluoroaniline with acetylene in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-3-vinylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while substitution of the fluorine atom can produce various substituted anilines .

Wissenschaftliche Forschungsanwendungen

4-Fluoro-3-vinylaniline has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-vinylaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the vinyl group can participate in various chemical reactions, further modulating the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Fluoro-3-vinylaniline is unique due to the presence of both the fluorine atom and the vinyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Additionally, the compound’s ability to participate in various reactions makes it a valuable intermediate in organic synthesis .

Eigenschaften

Molekularformel

C8H8FN

Molekulargewicht

137.15 g/mol

IUPAC-Name

3-ethenyl-4-fluoroaniline

InChI

InChI=1S/C8H8FN/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1,10H2

InChI-Schlüssel

YYDTZEFOAHNXCM-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=C(C=CC(=C1)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.